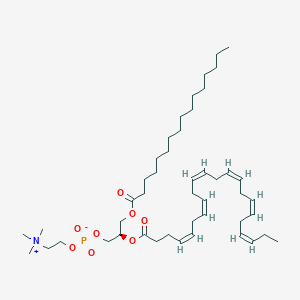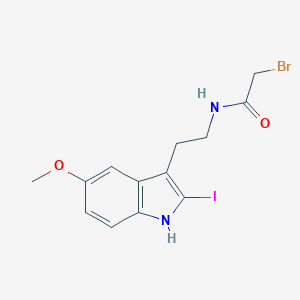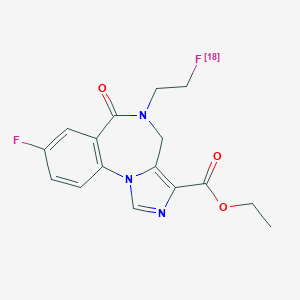
5-(2'-(18F)Fluoroethyl)flumazenil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2’-[18F]fluoroethyl)flumazenil, commonly referred to as [18F]fluoroethylflumazenil, is a fluorine-18 labelled positron emission tomography tracer used for imaging central benzodiazepine receptors. This compound is particularly advantageous due to the longer half-life of the fluorine-18 label compared to carbon-11 labelled compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [18F]fluoroethylflumazenil involves the fluorination of a precursor compound using fluorine-18. One common method is the copper-mediated 18F-fluorination of a boronate ester precursor. This process is performed in a single-step procedure, followed by purification using semi-preparative high-performance liquid chromatography . Another method involves the use of a single solid-phase cartridge for synthesis and purification .
Industrial Production Methods: The industrial production of [18F]fluoroethylflumazenil is typically carried out using automated synthesis platforms that are compatible with good manufacturing practices. These platforms allow for the production of multi-patient doses, ensuring high radiochemical purity and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: [18F]fluoroethylflumazenil primarily undergoes substitution reactions during its synthesis. The fluorination step involves the substitution of a leaving group with fluorine-18.
Common Reagents and Conditions: The common reagents used in the synthesis of [18F]fluoroethylflumazenil include fluorine-18, copper catalysts, and boronate ester precursors. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed: The major product formed from the synthesis of [18F]fluoroethylflumazenil is the fluorine-18 labelled compound itself. The purity and radiochemical yield are critical parameters that are monitored during the synthesis .
Scientific Research Applications
[18F]fluoroethylflumazenil is widely used in scientific research, particularly in the field of neuroimaging. It is used for the quantitative assessment of central benzodiazepine receptors in the human brain. This compound has been utilized in studies related to epilepsy, Alzheimer’s disease, and other neurodegenerative disorders . Additionally, it is used in drug development and in the evaluation of novel pharmacological agents targeting benzodiazepine receptors .
Mechanism of Action
[18F]fluoroethylflumazenil acts as a benzodiazepine receptor antagonist. It competitively inhibits the benzodiazepine binding site on the gamma-aminobutyric acid receptor complex. This mechanism allows it to reverse the effects of benzodiazepines on the central nervous system . The compound binds to the benzodiazepine receptors, allowing for the visualization of receptor distribution and density in the brain using positron emission tomography .
Comparison with Similar Compounds
Similar Compounds:
- [11C]flumazenil
- [18F]flumazenil
Comparison: Compared to [11C]flumazenil, [18F]fluoroethylflumazenil has the advantage of a longer half-life, allowing for longer data acquisition and the possibility of transportation to nearby centers . While [11C]flumazenil has higher affinity and slower metabolism, [18F]fluoroethylflumazenil is more suitable for studies that require extended imaging times . Additionally, [18F]fluoroethylflumazenil has shown higher relative uptake in certain brain regions, such as the cerebellum, due to its affinity for specific benzodiazepine receptor subtypes .
Properties
CAS No. |
143693-57-6 |
|---|---|
Molecular Formula |
C16H15F2N3O3 |
Molecular Weight |
334.31 g/mol |
IUPAC Name |
ethyl 5-(2-(18F)fluoranylethyl)-8-fluoro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C16H15F2N3O3/c1-2-24-16(23)14-13-8-20(6-5-17)15(22)11-7-10(18)3-4-12(11)21(13)9-19-14/h3-4,7,9H,2,5-6,8H2,1H3/i17-1 |
InChI Key |
NRBIGDVWCXXFLI-SJPDSGJFSA-N |
SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF |
Isomeric SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CC[18F] |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF |
Key on ui other cas no. |
143693-57-6 |
Synonyms |
5-(2'-(18F)fluoroethyl)flumazenil 5-(2'-fluoroethyl)flumazenil |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







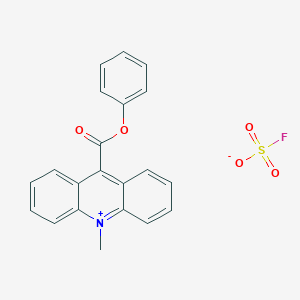
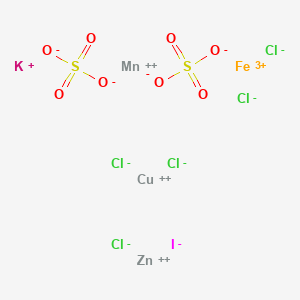
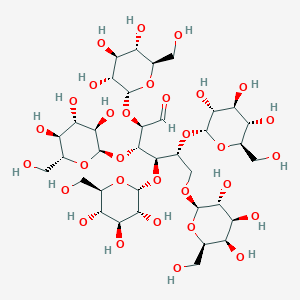
![3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one](/img/structure/B137237.png)
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)
